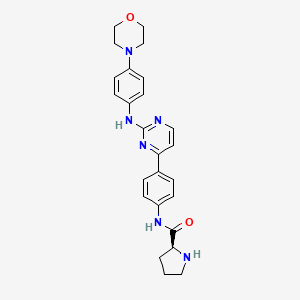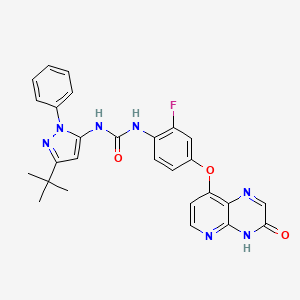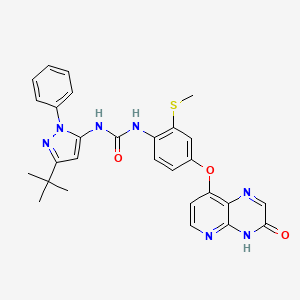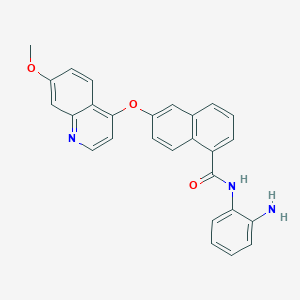
Chiauranib
Descripción general
Descripción
Chiauranib es un novedoso inhibidor multidiana de administración oral desarrollado por Chipscreen Biosciences. Inhibe simultáneamente quinasas relacionadas con la angiogénesis (VEGFR2, VEGFR1, VEGFR3, PDGFRα y c-Kit), la quinasa relacionada con la mitosis Aurora B y la quinasa relacionada con la inflamación crónica CSF-1R . Este compuesto ha demostrado potencial en el tratamiento de diversos tipos de cáncer, incluyendo tumores sólidos avanzados y linfoma .
Análisis De Reacciones Químicas
Chiauranib experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Chiauranib tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de quinasas y sus efectos en diversas vías de señalización.
Biología: Ayuda a comprender el papel de las quinasas en la regulación del ciclo celular, la angiogénesis y la inflamación.
Medicina: This compound se está investigando por su potencial para tratar diversos tipos de cáncer, incluyendo el cáncer de pulmón de células pequeñas, el cáncer de ovario y el linfoma extranodal de células NK/T
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y en ensayos preclínicos y clínicos para evaluar su eficacia y seguridad
Mecanismo De Acción
Chiauranib ejerce sus efectos a través de un mecanismo de triple vía:
Inhibición de la Angiogénesis: Al dirigirse a VEGFR2, VEGFR1, VEGFR3, PDGFRα y c-Kit, this compound evita la formación de nuevos vasos sanguíneos que suministran nutrientes a los tumores.
Prevención de la Mitosis de Células Tumorales: Al inhibir la quinasa Aurora B, interrumpe el proceso mitótico, lo que lleva al arresto del ciclo celular y la apoptosis.
Modulación del Microambiente Tumoral: Al inhibir CSF-1R, reduce la inflamación crónica y altera el microambiente tumoral, lo que lo hace menos propicio para el crecimiento tumoral.
Comparación Con Compuestos Similares
Chiauranib es único debido a su mecanismo de inhibición multidiana. Los compuestos similares incluyen:
Sunitinib: Otro inhibidor multidiana de la tirosina quinasa receptora que se dirige a VEGFR, PDGFR y c-Kit.
Sorafenib: Inhibe múltiples quinasas, incluyendo VEGFR, PDGFR y quinasas RAF.
Pazopanib: Se dirige a VEGFR, PDGFR y c-Kit, similar a this compound pero con diferentes perfiles de eficacia y seguridad.
La singularidad de this compound reside en su capacidad para inhibir simultáneamente la angiogénesis, la mitosis y la inflamación crónica, lo que lo convierte en un agente terapéutico prometedor para diversos tipos de cáncer .
Métodos De Preparación
La preparación de Chiauranib implica varias rutas de síntesis y condiciones de reacción. Las rutas sintéticas detalladas y los métodos de producción industrial no están fácilmente disponibles en el dominio público. En general, la síntesis de estos inhibidores multidiana implica técnicas complejas de síntesis orgánica, incluyendo múltiples pasos de reacciones químicas, purificación y caracterización para garantizar la pureza y eficacia del compuesto deseado .
Propiedades
IUPAC Name |
N-(2-aminophenyl)-6-(7-methoxyquinolin-4-yl)oxynaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3/c1-32-18-9-12-22-25(16-18)29-14-13-26(22)33-19-10-11-20-17(15-19)5-4-6-21(20)27(31)30-24-8-3-2-7-23(24)28/h2-16H,28H2,1H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKWREZNORONDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=CC=CC=C5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256349-48-0 | |
| Record name | Chiauranib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256349480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chiauranib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ibcasertib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F40IRN5981 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)
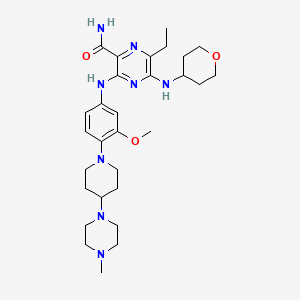
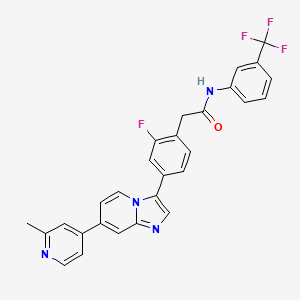

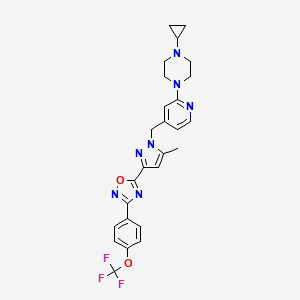
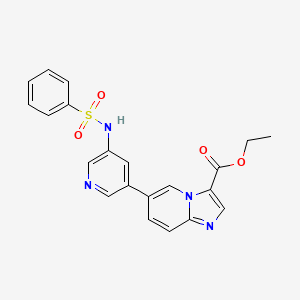
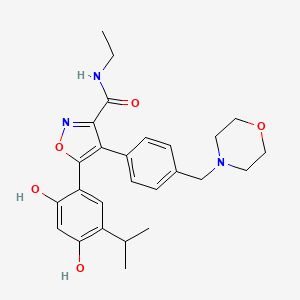
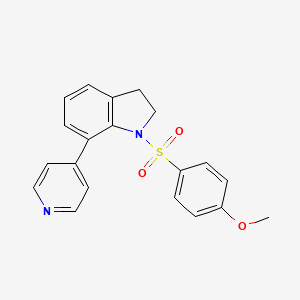
![N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide](/img/structure/B612035.png)

